Bienvenue dans la boutique en ligne BenchChem!

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

PDE10A inhibition cAMP hydrolysis scintillation proximity assay

This 2-yl benzamide regioisomer (CAS 922081-45-6) is a quantitatively validated PDE10A inhibitor (Ki=26 nM) with a confirmed selectivity triangle against PDE3A (6.8-fold) and PDE7A1 (95-fold). Unlike unannotated analogs, its target engagement data is peer-verified, enabling reliable benchmarking of novel PDE10A ligands. Its CNS-penetrant physicochemical profile (logP ~3.2, PSA 45.7 Ų) supports direct use in cell-based and ex vivo target engagement studies. Procure to anchor your SAR campaigns with a reference standard whose potency and selectivity are experimentally defined—not inferred.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 922081-45-6
Cat. No. B2946006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922081-45-6
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)
InChIKeyYYYRXTTZKFHQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922081-45-6) – Core Chemotype Identity and Target Engagement Profile for Procurement Decisions


N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative bearing an unsubstituted benzamide moiety at the 2-position. The compound displays quantifiable inhibition of human recombinant phosphodiesterase 10A (PDE10A) at a Ki of 26 nM, alongside measurable selectivity against PDE3A (Ki = 177 nM) and PDE7A1 (Ki = 2,470 nM) [1]. With a molecular formula of C21H16N2O3, a molecular weight of 344.37 g/mol, and a calculated logP of 3.2, this compound occupies a physicochemical space characteristic of CNS-penetrant PDE10A inhibitor chemotypes .

Why N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Cannot Be Interchanged with Other PDE10A Inhibitor Chemotypes or Simple Dibenzo-Oxazepine Analogs


The PDE10A inhibitor landscape includes structurally diverse chemotypes (e.g., pyrazolo-pyrimidines, cinnoline carboxamides, and MP-10 analogs) that exhibit markedly different selectivity fingerprints, CNS penetration, and off-target liability profiles [1]. Within the dibenzo-oxazepine series, even minor positional or substituent changes can abrogate PDE10A affinity or invert selectivity. For example, the 2-yl benzamide regioisomer (CAS 922081-45-6) possesses a defined PDE10A–PDE3A–PDE7A selectivity triangle, whereas the 7-yl isomer (CAS not disclosed) or analogs with different N-substituents (e.g., pivalamide, isobutyramide) lack publicly reported quantitative target engagement data [2]. Substituting the unsubstituted benzamide with a 2-trifluoromethylbenzamide or 2,6-difluorobenzamide introduces steric and electronic perturbations that can fundamentally alter binding mode and selectivity, making direct interchange unreliable without confirmatory assay data .

Quantitative Differentiation Evidence for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922081-45-6) Against PDE Isoform and Structural Comparators


PDE10A Primary Target Affinity: Ki = 26 nM Against Human Recombinant Enzyme

The compound inhibits human recombinant PDE10A with a Ki of 26 nM, as measured by [3H]cAMP hydrolysis in a scintillation proximity assay [1]. This represents a baseline affinity metric for procurement decisions where PDE10A engagement is the primary selection criterion. While no head-to-head data against a structurally matched analog exists in the public domain, this Ki value places the compound in a potency range comparable to early-stage PDE10A tool compounds (e.g., papaverine, reported Ki ~1-2 µM) [2].

PDE10A inhibition cAMP hydrolysis scintillation proximity assay

PDE Isoform Selectivity: 6.8-Fold Preference for PDE10A Over PDE3A and 95-Fold Over PDE7A1

In the same assay format, the compound demonstrates a Ki of 177 nM for PDE3A and 2,470 nM for PDE7A1, yielding a PDE10A/PDE3A selectivity ratio of 6.8-fold and a PDE10A/PDE7A1 ratio of 95-fold [1]. This selectivity profile is directly measurable from a single curated data source and distinguishes this compound from pan-PDE inhibitors. No equivalent selectivity data are publicly available for the 7-yl regioisomer or N-substituted analogs such as the pivalamide (CAS 921889-46-5) or isobutyramide derivatives.

PDE selectivity off-target profiling PDE3A PDE7A

Regioisomeric Differentiation: 2-yl vs. 7-yl Benzamide Substitution Pattern

The 2-yl benzamide substitution (CAS 922081-45-6) places the benzamide moiety at a position that is distinct from the commercially listed 7-yl regioisomer (e.g., ChemDiv M013-0148) . The 7-yl isomer is listed in screening libraries without associated PDE10A activity data, whereas the 2-yl isomer carries a defined PDE10A Ki of 26 nM and a measured selectivity profile. In dibenzo-oxazepine chemotypes, the position of the amide substituent on the tricyclic core has been shown to influence both target affinity and CNS multiparameter optimization scores, making regioisomeric identity a critical procurement specification [1].

regioisomer positional isomer structure-activity relationship

N-Substituent Comparator: Benzamide vs. Aliphatic Amide Analogs

Within the N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) series, the nature of the acyl substituent (benzamide, pivalamide, isobutyramide) can modulate both physicochemical properties and biological activity. The benzamide analog (CAS 922081-45-6) has a measured logP of approximately 3.2 [1] and confirmed PDE10A activity. In contrast, the pivalamide (CAS 921889-46-5) and isobutyramide analogs are listed on vendor databases without associated PDE10A or broader PDE profiling data, representing an evidence gap for procurement . Selection of the benzamide variant is supported by a modest yet verifiable evidence package that includes potency, selectivity, and computed physicochemical parameters.

N-acyl substituent benzamide pivalamide isobutyramide

Recommended Application Scenarios for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922081-45-6) Based on Quantitative Evidence


PDE10A Biochemical Screening and Hit-to-Lead Optimization Campaigns

With a confirmed Ki of 26 nM against human recombinant PDE10A and a defined selectivity window against PDE3A (6.8-fold) and PDE7A1 (95-fold), this compound is suitable as a starting point for hit-to-lead optimization in CNS-focused PDE10A inhibitor programs. Procurement for biochemical screening enables medicinal chemists to benchmark newly synthesized analogs against a reference standard with known potency and selectivity [1].

CNS Target Engagement Studies Requiring Defined PDE Isoform Selectivity

The compound's selectivity profile—measurable from the same assay platform—supports its use in cellular or ex vivo target engagement studies where confounding effects from PDE3A inhibition (cardiac contractility) or PDE7A inhibition (T-cell function) must be minimized. Its calculated logP of approximately 3.2 and polar surface area of 45.7 Ų are consistent with CNS-penetrant chemical space, warranting evaluation in blood-brain barrier permeability assays [1] .

Regioisomeric Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

The availability of both the 2-yl benzamide (with PDE10A data) and the 7-yl benzamide regioisomer (without PDE10A annotation) creates an opportunity for comparative SAR studies. Procuring both isomers allows research groups to systematically evaluate the impact of amide substitution position on PDE10A affinity, PDE isoform selectivity, and off-target liability, generating proprietary SAR data that can strengthen patent positioning [1].

Physicochemical Benchmarking of Dibenzo-Oxazepine PDE10A Chemotypes

The compound's molecular weight (344.37 g/mol), logP (~3.2), and hydrogen bond donor/acceptor profile position it as a moderately lipophilic, low-molecular-weight PDE10A ligand. This physicochemical signature is valuable for computational chemists constructing QSAR models or machine learning classifiers for PDE10A inhibitor design, where experimental Ki data can serve as training labels .

Quote Request

Request a Quote for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.